molecular formula C18H14N4O2S B2964795 [2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 6-cyanopyridine-2-carboxylate CAS No. 2411311-20-9

[2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 6-cyanopyridine-2-carboxylate

Cat. No. B2964795
CAS RN: 2411311-20-9
M. Wt: 350.4
InChI Key: SDYFETHIPNGXBO-UHFFFAOYSA-N
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Description

[2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 6-cyanopyridine-2-carboxylate, also known as MATC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.

Mechanism of Action

The mechanism of action of [2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 6-cyanopyridine-2-carboxylate is not fully understood, but studies suggest that it works by inhibiting the activity of various enzymes and proteins involved in the growth and proliferation of cancer cells. In addition, [2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 6-cyanopyridine-2-carboxylate has also been shown to regulate the activity of various signaling pathways involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects:
[2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 6-cyanopyridine-2-carboxylate has been shown to have various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, regulate blood glucose levels, and enhance the properties of various materials. However, further studies are required to fully understand the biochemical and physiological effects of [2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 6-cyanopyridine-2-carboxylate.

Advantages and Limitations for Lab Experiments

[2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 6-cyanopyridine-2-carboxylate has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells and regulate blood glucose levels. However, [2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 6-cyanopyridine-2-carboxylate also has some limitations, including its potential toxicity and limited solubility in water.

Future Directions

There are several future directions for the study of [2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 6-cyanopyridine-2-carboxylate, including its further investigation as an anti-cancer agent, its potential applications in the treatment of diabetes, and its potential applications as a pesticide. In addition, further studies are required to fully understand the mechanism of action and biochemical and physiological effects of [2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 6-cyanopyridine-2-carboxylate.

Synthesis Methods

[2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 6-cyanopyridine-2-carboxylate can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the reaction of 2-amino-4-methylthiazole with 6-cyanopyridine-2-carboxylic acid, followed by the reaction of the resulting intermediate with paraformaldehyde and aniline. The final product is obtained after purification through recrystallization.

Scientific Research Applications

[2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 6-cyanopyridine-2-carboxylate has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, [2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 6-cyanopyridine-2-carboxylate has shown promising results as an anti-cancer agent, with studies showing its ability to inhibit the growth of cancer cells. In addition, [2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 6-cyanopyridine-2-carboxylate has also been studied for its potential applications in the treatment of diabetes, with studies showing its ability to regulate blood glucose levels.
In the field of agriculture, [2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 6-cyanopyridine-2-carboxylate has been studied for its potential applications as a pesticide, with studies showing its ability to inhibit the growth of various pests. [2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 6-cyanopyridine-2-carboxylate has also been studied for its potential applications in materials science, with studies showing its ability to enhance the properties of various materials.

properties

IUPAC Name

[2-(4-methylanilino)-1,3-thiazol-4-yl]methyl 6-cyanopyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S/c1-12-5-7-13(8-6-12)21-18-22-15(11-25-18)10-24-17(23)16-4-2-3-14(9-19)20-16/h2-8,11H,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDYFETHIPNGXBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=CS2)COC(=O)C3=CC=CC(=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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